Aripiprazol-d8 N1-Óxido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

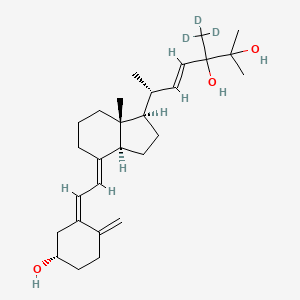

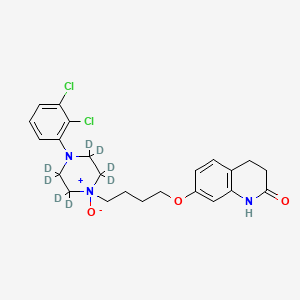

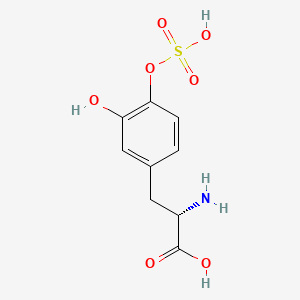

Aripiprazole-d8 N1-Oxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound. The N1-Oxide modification further enhances its utility in various analytical and experimental applications.

Aplicaciones Científicas De Investigación

Aripiprazole-d8 N1-Oxide has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Aripiprazole and its metabolites.

Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Aripiprazole.

Medicine: Used in preclinical studies to evaluate the efficacy and safety of Aripiprazole and its derivatives.

Industry: Utilized in the development of new pharmaceutical formulations and in quality control processes.

Mecanismo De Acción

Target of Action

Aripiprazole-d8 N1-Oxide, a derivative of Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also interacts with alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation, cognition, and behavior.

Mode of Action

Aripiprazole-d8 N1-Oxide exhibits partial agonist activity on D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine, depending on the environment . This unique mechanism of action is often referred to as functional selectivity .

Biochemical Pathways

Aripiprazole-d8 N1-Oxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . It also influences the extracellular signal-regulated kinase (ERK) pathway .

Pharmacokinetics

Aripiprazole is metabolized by cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . The pharmacokinetics of Aripiprazole can be influenced by the phenotype of the CYP2D6 enzyme . For example, poor metabolizers of CYP2D6 may require a reduced dose .

Result of Action

The action of Aripiprazole-d8 N1-Oxide results in the modulation of dopamine levels in key brain pathways . This can reduce hyperfunctioning dopaminergic transmission, which is associated with positive symptoms of disorders like schizophrenia . It can also increase dopaminergic activity back to normal levels, potentially reducing negative symptoms .

Action Environment

The action of Aripiprazole-d8 N1-Oxide can be influenced by environmental factors such as the presence of endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole-d8 N1-Oxide may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors .

Análisis Bioquímico

Biochemical Properties

Aripiprazole-d8 N1-Oxide interacts with various enzymes, proteins, and other biomolecules. It is known to have a significant impact on dopamine D2 receptors and serotonin 5-HT1A receptors . The nature of these interactions is complex and involves both agonistic and antagonistic actions .

Cellular Effects

Aripiprazole-d8 N1-Oxide has been shown to influence cell function in several ways. It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that Aripiprazole-d8 N1-Oxide may have effects on cell-protective mechanisms and neurite growth .

Molecular Mechanism

The molecular mechanism of action of Aripiprazole-d8 N1-Oxide is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries .

Temporal Effects in Laboratory Settings

The effects of Aripiprazole-d8 N1-Oxide over time in laboratory settings have been studied. It has been observed that the chronic administration of Aripiprazole-d8 N1-Oxide can affect the affinity state and number of D2 receptors .

Dosage Effects in Animal Models

The effects of Aripiprazole-d8 N1-Oxide vary with different dosages in animal models . Studies have shown that it can have threshold effects and may also exhibit toxic or adverse effects at high doses .

Metabolic Pathways

Aripiprazole-d8 N1-Oxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, CYP1A2 and CYP2D6, which are crucial for its metabolism .

Transport and Distribution

The transport and distribution of Aripiprazole-d8 N1-Oxide within cells and tissues are complex processes. It is likely to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Given its interactions with various cellular components and pathways, it is likely to be found in multiple subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Aripiprazole-d8 N1-Oxide involves multiple steps, starting from the deuterated precursor. One common method includes the use of Isosorbide-5-Nitrae dichloroetane-d8 as the starting material. This compound undergoes a series of reactions, including nitration, reduction, and cyclization, to form the deuterated Aripiprazole. The final step involves the oxidation of the nitrogen atom to form the N1-Oxide derivative .

Industrial Production Methods

Industrial production of Aripiprazole-d8 N1-Oxide follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process typically includes purification steps such as crystallization and chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Aripiprazole-d8 N1-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.

Reduction: Reduction reactions can revert the N1-Oxide to its parent amine form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Higher oxides and hydroxylated derivatives.

Reduction: The parent amine form of Aripiprazole-d8.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles.

Quetiapine: An antipsychotic with a broader receptor profile, including histamine and adrenergic receptors.

Risperidone: Atypical antipsychotic with a higher affinity for serotonin receptors compared to dopamine receptors.

Uniqueness

Aripiprazole-d8 N1-Oxide is unique due to its deuterated form, which provides enhanced stability and allows for more precise pharmacokinetic studies. The N1-Oxide modification further distinguishes it by offering additional sites for chemical modification and analysis .

Propiedades

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i10D2,11D2,13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYNDJDSFMRJPS-BHMVLGHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])([2H])[2H])(CCCCOC3=CC4=C(CCC(=O)N4)C=C3)[O-])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)